4-Fluorobenzoyl chloride

説明

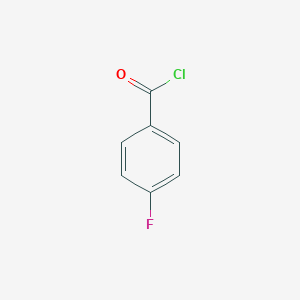

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKLEJHVLCMVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059953 | |

| Record name | Benzoyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; mp = 10-12 deg C; [Alfa Aesar MSDS] | |

| Record name | 4-Fluorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

403-43-0 | |

| Record name | 4-Fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW9JD3YJ9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Chemical Structure Within Research Contexts

In academic literature and chemical databases, 4-fluorobenzoyl chloride is identified by a variety of names and identifiers, reflecting its structure and chemical class. nih.govnist.gov Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is this compound. nih.govanshulchemicals.comthermofisher.com Commonly used synonyms include p-fluorobenzoyl chloride and para-fluorobenzoyl chloride, which denote the para position of the fluorine atom on the benzene (B151609) ring relative to the acyl chloride group. nist.govcymitquimica.com

The chemical structure of this compound consists of a benzene ring substituted with a carbonyl chloride group (-COCl) and a fluorine atom (-F). The fluorine atom is located at the fourth position (para-position) of the phenyl ring, directly opposite the point of attachment of the benzoyl group. cymitquimica.com This specific arrangement of the highly electronegative fluorine atom and the reactive acyl chloride functional group is central to its utility in chemical synthesis. chemimpex.com The compound's molecular formula is C₇H₄ClFO. nih.govanshulchemicals.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.govthermofisher.comthermofisher.com |

| CAS Number | 403-43-0 nih.govnist.govthermofisher.com |

| Molecular Formula | C₇H₄ClFO nih.govanshulchemicals.comthermofisher.com |

| Molecular Weight | 158.56 g/mol chemimpex.comthermofisher.com |

| InChI Key | CZKLEJHVLCMVQR-UHFFFAOYSA-N nih.govthermofisher.comthermofisher.com |

| SMILES | C1=CC(=CC=C1C(=O)Cl)F nih.gov |

| Synonyms | p-Fluorobenzoyl chloride, Benzoyl chloride, 4-fluoro- (B1141089) nih.govnist.gov |

Significance of 4 Fluorobenzoyl Chloride As a Research Intermediate

4-Fluorobenzoyl chloride is a cornerstone intermediate in organic synthesis, primarily because it serves as a reactive acylating agent. It is widely used to introduce the 4-fluorobenzoyl moiety into various molecular scaffolds. scimplify.compubcompare.ai This process is fundamental in the development of new pharmaceuticals, agrochemicals, and advanced materials. anshulchemicals.comchemimpex.com The presence of the fluorine atom can significantly alter the physical, chemical, and biological properties of the resulting molecules, often enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets. chemimpex.com

In medicinal chemistry, it is a key building block for a range of therapeutic agents. chemimpex.com For instance, it is an important intermediate in the synthesis of the fungicide fluazinam (B131798) and the Alzheimer's disease drug donepezil. guidechem.com It is also used in the synthesis of nebivolol (B1214574) hydrochloride, a cerebral vasodilator. guidechem.com Researchers frequently use this compound to prepare fluorinated amides and esters, which are crucial intermediates in drug discovery and development. chemimpex.com

The compound's utility extends to agrochemical research, where it is used to create new pesticides and herbicides with improved efficacy. chemimpex.comscimplify.comchemimpex.com In the realm of material science, this compound is employed in the synthesis of specialty polymers, such as fluorinated poly(aryl ether ketone)s and polyphenylene ether ketones. thermofisher.comlu.se These materials often exhibit enhanced thermal stability and chemical resistance due to the incorporation of fluorine. chemimpex.com It is also utilized in the production of coatings, dyes, and resins. guidechem.com

Table 2: Research Applications of this compound

| Research Area | Specific Application |

|---|---|

| Pharmaceutical Synthesis | Intermediate for fungicides (e.g., fluazinam), Alzheimer's drugs (e.g., donepezil), and vasodilators (e.g., nebivolol hydrochloride). guidechem.com |

| Organic Synthesis | Acylating agent for creating fluorinated amides, esters, and other derivatives. chemimpex.com |

| Agrochemical Development | Building block for pesticides and herbicides with enhanced efficacy. chemimpex.comscimplify.comchemimpex.com |

| Polymer Chemistry | Monomer for the synthesis of specialty polymers like fluorinated poly(aryl ether ketone)s. thermofisher.comlu.se |

| Material Science | Used in the production of high-performance coatings, dyes, and resins. guidechem.com |

Historical Overview of Key Research Milestones

Chlorination of 4-Fluorobenzaldehyde (B137897)

A predominant industrial method for producing this compound involves the chlorination of 4-fluorobenzaldehyde. This process can be optimized for high yield and selectivity.

The chlorination of 4-fluorobenzaldehyde can proceed through a free-radical mechanism, often initiated by compounds like azobisisobutyronitrile (AIBN). The process begins with the decomposition of the initiator (AIBN) to generate free radicals. These radicals then abstract a hydrogen atom from the aldehyde group of 4-fluorobenzaldehyde, creating a benzoyl radical. This radical subsequently reacts with a chlorine molecule to form this compound and a chlorine radical, which continues the chain reaction. The use of a radical initiator is a key aspect of this synthesis route. google.com

The reaction is typically carried out by introducing chlorine gas to 4-fluorobenzaldehyde at elevated temperatures, generally ranging from 40 to 100°C. While the reaction can be conducted without a solvent, solvents such as 1,2-dichloroethane (B1671644) or glacial acetic acid may be employed for better temperature management. google.com Optimization of reaction parameters is crucial for achieving high conversion rates and selectivity. Under optimized conditions, a conversion rate of 95.7% and a selectivity of 97.3% for this compound have been reported, leading to a yield of 93.5%.

Table 1: Synthesis Parameters for Chlorination of 4-Fluorobenzaldehyde

| Parameter | Value |

|---|---|

| Conversion Rate | 95.7% |

| Selectivity | 97.3% |

| Yield | 93.5% |

| Temperature Range | 40–100°C |

For industrial-scale production, solvent-free systems are often preferred to minimize waste and simplify the purification process. A continuous injection of chlorine gas with inline monitoring, for instance through gas chromatography, helps maintain consistent reaction conditions. After the reaction, any unreacted chlorine is typically removed by purging with nitrogen. The crude this compound is then purified by distillation under reduced pressure to achieve a high purity product.

Synthesis from 4-Fluorobenzoic Acid

An alternative and common route to this compound is the conversion of 4-fluorobenzoic acid using various chlorinating agents. guidechem.com

One of the most prevalent methods for this conversion is the reaction of 4-fluorobenzoic acid with thionyl chloride (SOCl₂). guidechem.com This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding this compound. The reaction is often carried out under reflux conditions, and sometimes in the presence of a catalyst like dimethylformamide or in a solvent such as chloroform (B151607). prepchem.com For instance, heating a mixture of 4-fluorobenzoic acid and thionyl chloride in chloroform with a few drops of dimethylformamide at reflux for several hours can produce the desired product in high yield after purification. prepchem.com

Table 2: Example Reaction Conditions for Synthesis from 4-Fluorobenzoic Acid with Thionyl Chloride

| Parameter | Details |

|---|---|

| Starting Material | 4-Fluorobenzoic acid prepchem.com |

| Chlorinating Agent | Thionyl chloride prepchem.com |

| Catalyst/Solvent | Dimethylformamide (catalyst), Chloroform (solvent) prepchem.com |

| Reaction Condition | Reflux for 16 hours prepchem.com |

Phosphorus pentachloride (PCl₅) is another effective chlorinating agent for the conversion of 4-fluorobenzoic acid to this compound. Similar to thionyl chloride, PCl₅ reacts with the carboxylic acid to replace the hydroxyl group with a chlorine atom. While effective, the use of phosphorus-based reagents can sometimes lead to the formation of phosphorus-containing byproducts that require careful separation.

Applications in Advanced Organic Synthesis

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

4-Fluorobenzoyl chloride is a key reagent in the synthesis of a wide array of pharmaceutical intermediates and APIs. chemimpex.comanshulchemicals.com Its primary role is in acylation reactions, where it is used to introduce the 4-fluorobenzoyl moiety into various molecular scaffolds. This structural modification is often a critical step in the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. chemimpex.comnbinno.com

In the field of drug discovery, this compound is frequently utilized in the preparation of fluorinated amides and esters. These compounds often serve as crucial intermediates in the development of new drugs. chemimpex.com The incorporation of the 4-fluorobenzoyl group can significantly influence a molecule's biological activity, making it a valuable tool for medicinal chemists exploring structure-activity relationships. The reactivity of this compound allows for its efficient use in a broad range of acylation reactions, facilitating the synthesis of complex molecules essential for the discovery and development of new pharmaceuticals. chemimpex.com

Tryphostins are a class of compounds known for their ability to inhibit protein tyrosine kinases (PTKs), which are crucial signaling proteins that can contribute to cancer cell growth and metastasis when they malfunction. The development of small-molecule PTK inhibitors has been a significant focus in cancer therapy. While a direct synthesis route for a specific Tryphostin utilizing this compound is not extensively detailed in the provided information, the structural motifs of many tyrosine kinase inhibitors often feature aryl groups. The introduction of a 4-fluorobenzoyl moiety is a plausible synthetic strategy to enhance the binding affinity and pharmacokinetic properties of such inhibitors. The fluorine atom can play a critical role in modulating the electronic and conformational properties of the inhibitor, potentially leading to improved target selectivity and efficacy.

This compound is an important precursor in the synthesis of 1,2,4-triazole-3-thiones, a class of compounds that has been investigated for potential antidepressant activity. nih.govijpca.org The synthesis of these heterocyclic compounds often begins with the preparation of 1-aroylthiosemicarbazides. nih.gov In this initial step, an aroyl chloride, such as this compound, is reacted with a thiosemicarbazide. The resulting 1-(4-fluorobenzoyl)thiosemicarbazide can then undergo alkaline ring closure to form the desired 5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Research has shown that haloaryl substitutions at the 5-position of the triazole ring can be beneficial for antidepressant activity. nih.gov

| Starting Material | Intermediate | Final Product Class | Potential Application |

|---|---|---|---|

| This compound | 1-(4-fluorobenzoyl)thiosemicarbazide | 5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Antidepressant Research |

While this compound is a versatile reagent, its direct application in the synthesis of all major pharmaceuticals is not always the case.

Fluoxetine: Various synthetic routes for Fluoxetine have been described, and they typically involve the reaction of an intermediate with 4-chlorobenzotrifluoride or 4-fluorobenzotrifluoride to form the characteristic trifluoromethylphenoxy group. google.comgoogle.comnih.gov Based on the available information, the use of this compound in the synthesis of Fluoxetine is not a commonly reported method.

Donepezil: this compound can be used in the synthesis of fluorinated derivatives of Donepezil. ncl.ac.uk These derivatives are synthesized to explore the effects of fluorine substitution on the drug's activity as an acetylcholinesterase inhibitor. The synthesis involves reacting a piperidine intermediate with 4-fluorobenzyl chloride, which can be prepared from this compound, to introduce the fluorinated benzyl group.

Nebivolol (B1214574) Hydrochloride: The synthesis of Nebivolol Hydrochloride involves multiple steps and the coupling of two chroman building blocks. epo.orgjustia.com While some synthetic pathways for related compounds may involve the use of benzoyl chloride for the introduction of a protecting group, the use of this compound is not explicitly mentioned in the common synthetic routes for Nebivolol. epo.org

The introduction of fluorine into drug candidates, often facilitated by reagents like this compound, can significantly enhance their pharmacokinetic and metabolic stability profiles. pharmacyjournal.orgcapes.gov.brresearchgate.net The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prevent the rapid breakdown of the drug in the body. researchgate.net This increased metabolic stability can lead to a longer half-life and improved bioavailability.

| Property | Effect of Fluorine Incorporation | Benefit |

|---|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond | Longer drug half-life, improved bioavailability |

| Lipophilicity | Modulated, can be increased or decreased | Improved absorption and distribution |

| Binding Affinity | Can be enhanced through various interactions | Increased drug potency and selectivity |

Agrochemical Development

This compound is a crucial intermediate in the development of modern agrochemicals, including pesticides and fungicides. nbinno.comnbinno.comgoogle.com Its incorporation into the molecular structure of these products can lead to enhanced efficacy, greater target specificity, and improved environmental stability. nbinno.com The presence of the 4-fluorobenzoyl moiety can significantly influence the biological activity of the agrochemical, making it more potent against target pests or pathogens while potentially reducing its impact on non-target organisms. An example of a fungicide synthesized using this compound is Flumorph. google.com

Compound Names

| Compound Name |

|---|

| This compound |

| Fluoxetine |

| Donepezil |

| Nebivolol Hydrochloride |

| Tryphostins |

| 1,2,4-Triazole-3-thiones |

| 1-aroylthiosemicarbazides |

| 4-chlorobenzotrifluoride |

| 4-fluorobenzotrifluoride |

| 4-fluorobenzyl chloride |

| Flumorph |

Materials Science and Polymer Chemistry

In the realm of materials science, this compound is a valuable monomer and intermediate for creating high-performance polymers and specialty materials. chemimpex.com Its ability to introduce fluorine atoms into polymer backbones significantly alters the material's properties, often leading to enhanced performance characteristics. chemimpex.com

The incorporation of the 4-fluorobenzoyl group into polymer chains is a key strategy for developing materials with superior thermal stability and chemical resistance. chemimpex.com It is used in the synthesis of specialty polymers such as fluorinated poly(aryl ether ketone)s, polyphenylene ethers, and thioether ketones. cymitquimica.comchemicalbook.com The strong carbon-fluorine bond imparts exceptional stability to these polymers, making them suitable for demanding applications where resistance to high temperatures, harsh chemicals, and environmental degradation is required. chemimpex.com

Table 2: Specialty Polymers Synthesized Using this compound

| Polymer Class | Key Monomer/Intermediate | Resulting Properties |

| Fluorinated Poly(aryl ether ketone)s | This compound cymitquimica.comchemicalbook.com | Enhanced thermal and chemical resistance chemimpex.com |

| Polyphenylene Ether | This compound cymitquimica.comchemicalbook.com | High-performance characteristics |

| Thioether Ketones | This compound cymitquimica.comchemicalbook.com | Improved stability |

| Naphthalene-based Poly(arylene ether-ketone) | 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene chemicalbook.com | High thermal stability |

The specialty polymers derived from this compound find use in a range of industrial applications. chemimpex.com These materials are utilized in the formulation of high-performance coatings and adhesives where durability and resistance to environmental factors are critical. chemimpex.com Furthermore, this compound serves as a raw material in the production of engineering plastics, which are used in components that require high strength and stability under extreme conditions. cymitquimica.comchemicalbook.com

Beyond polymer chemistry, this compound is a fundamental reagent for the synthesis of various fluorinated aromatic compounds. chemimpex.comscimplify.com It is widely used in Friedel-Crafts acylation reactions to attach the fluorobenzoyl group to aromatic rings, creating complex molecules that serve as intermediates in pharmaceuticals, agrochemicals, and materials science. chemicalbook.com For example, it reacts with 2,6-dimethylnaphthalene to produce 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene, a precursor for specific high-performance polymers. chemicalbook.com

Other Specialized Synthetic Applications

Derivatization of Analytes in Analytical Chemistry for Enhanced Detection

In analytical chemistry, derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis by a particular method, such as chromatography. This compound is utilized as a derivatizing agent to enhance the detection of various analytes, particularly those containing primary and secondary amines, phenols, and thiols nih.govscimplify.com.

The primary advantages of using this compound for derivatization include:

Introduction of a UV-Active Chromophore : The benzoyl group is a strong chromophore, which significantly enhances the detectability of the derivatized analyte by UV-visible detectors in High-Performance Liquid Chromatography (HPLC).

Improved Volatility and Thermal Stability for GC : For Gas Chromatography (GC), derivatization with this compound can increase the volatility and thermal stability of polar analytes, allowing them to be analyzed at lower temperatures and with better peak shapes.

Enhanced Ionization for Mass Spectrometry : The introduction of the fluorobenzoyl group can improve the ionization efficiency of the analyte in Mass Spectrometry (MS), leading to lower detection limits. The fluorine atom also provides a unique isotopic signature that can aid in identification.

The derivatization reaction is typically carried out under alkaline conditions, where the this compound reacts with the active hydrogen of the analyte's functional group (e.g., -NH2, -OH, -SH) to form a stable amide, ester, or thioester derivative.

| Analyte Functional Group | Derivatizing Agent | Resulting Derivative | Analytical Technique | Benefit of Derivatization |

| Primary/Secondary Amine | This compound | N-Substituted-4-fluorobenzamide | HPLC-UV, GC-MS, LC-MS/MS | Increased UV absorbance, improved chromatographic properties, enhanced ionization. |

| Phenol | This compound | 4-Fluorobenzoyl ester | HPLC-UV, GC-MS | Increased UV absorbance, improved volatility for GC. |

| Thiol | This compound | S-4-Fluorobenzoyl thioester | HPLC-UV, GC-MS | Increased UV absorbance, stabilization of the thiol. |

Radiolabeling Studies for Radiopharmaceuticals

This compound is a valuable precursor in the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. The introduction of the fluorine-18 (¹⁸F) isotope into biologically active molecules allows for their non-invasive in vivo imaging.

A key application of this compound in this field is in the preparation of ¹⁸F-labeled prosthetic groups, which are then conjugated to a target molecule, such as a peptide or protein. One notable example is the synthesis of N-(4-[¹⁸F]fluorobenzoyl)-Interleukin-2 ([¹⁸F]FB-IL-2), a radiotracer for imaging activated T-cells. In this multi-step synthesis, [¹⁸F]fluoride is first used to produce a reactive ¹⁸F-fluorobenzoylating agent, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). This intermediate is then reacted with the protein (Interleukin-2) to yield the final radiolabeled product. An optimized synthesis of [¹⁸F]FB-IL-2 reported a non-decay-corrected radiochemical yield of 3.8 ± 0.7% from the starting [¹⁸F]fluoride a-star.edu.sg.

Another example is the synthesis of [¹⁸F]GBR 12909, a dopamine reuptake inhibitor, which highlights the utility of this compound derivatives in developing radiotracers for neurological imaging rsc.org.

The general strategy involves the following steps:

Production of aqueous [¹⁸F]fluoride via a cyclotron.

Nucleophilic substitution reaction on a suitable precursor to generate an ¹⁸F-labeled benzoyl derivative.

Purification of the ¹⁸F-labeled intermediate.

Conjugation of the intermediate to the target biomolecule.

Final purification of the radiopharmaceutical.

| Radiopharmaceutical | Precursor/Intermediate | Radiolabeling Method | Reported Radiochemical Yield (non-decay-corrected) | Application |

| N-(4-[¹⁸F]Fluorobenzoyl)-Interleukin-2 ([¹⁸F]FB-IL-2) | N-Succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Conjugation to Interleukin-2 | 3.8 ± 0.7% | PET imaging of activated T-cells |

| [¹⁸F]GBR 12909 | 4-[¹⁸F]Fluorobenzoyl chloride derivative | Multi-step synthesis | Not specified | PET imaging of dopamine reuptake sites |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. dergipark.org.tr This method is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties, providing a balance between accuracy and computational cost. scholarsresearchlibrary.com DFT calculations for molecules like 4-Fluorobenzoyl chloride typically use functionals such as B3LYP combined with basis sets like 6-311G(d,p) to achieve reliable results. dergipark.org.trscholarsresearchlibrary.com

While experimental spectral data from Infrared (IR) and Raman spectroscopy are available for this compound, computational methods are crucial for the precise assignment of vibrational modes. nih.gov DFT calculations can predict the fundamental vibrational frequencies and their corresponding intensities. researchgate.net These theoretical predictions, when compared with experimental spectra, allow for a detailed interpretation of the molecule's vibrational behavior. researchgate.net

For instance, in a study on the related isomer o-chlorobenzoyl chloride, DFT (B3LYP/6-311+G** basis set) was used to calculate the vibrational frequencies. The theoretical wavenumbers are often scaled by a factor to correct for anharmonicity and methodological approximations, leading to excellent agreement with experimental FT-IR and FT-Raman data. researchgate.net This process allows for the unambiguous assignment of complex vibrational modes, such as C-F stretching, C=O stretching, and phenyl ring vibrations.

Table 1: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for a Benzoyl Chloride Derivative (o-chlorobenzoyl chloride)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C=O Stretch | 1785 | 1778 | Stretching of the carbonyl group |

| Ring C-C Stretch | 1590 | 1588 | Phenyl ring stretching |

| C-Cl (acyl) Stretch | 870 | 865 | Stretching of the acyl chloride C-Cl bond |

| C-Cl (ring) Stretch | 750 | 745 | Stretching of the ring C-Cl bond |

Note: Data is for o-chlorobenzoyl chloride and serves as an example of the methodology. researchgate.net

DFT is instrumental in determining the equilibrium geometry of this compound, predicting bond lengths and angles that are typically in close agreement with experimental data from techniques like X-ray crystallography. nih.gov Beyond geometry, DFT elucidates key electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. irjweb.com For aromatic acyl chlorides, the HOMO is typically localized on the phenyl ring, while the LUMO is often centered on the carbonyl group.

The Molecular Electrostatic Potential (MEP) surface is another vital tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visualizing the charge distribution of a molecule. researchgate.net The MEP is color-coded to identify different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack. In this compound, this region is expected around the carbonyl oxygen atom. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. This region is expected around the carbonyl carbon and the hydrogen atoms of the phenyl ring. researchgate.net

Green: Regions of neutral potential.

This analysis helps predict how the molecule will interact with other reagents. scribd.com

Table 2: Key Electronic Properties and Their Significance

| Property | Description | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Characterizes the molecule's electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Characterizes the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A small gap indicates high reactivity and polarizability. irjweb.com |

| MEP Surface | 3D map of the electrostatic potential on the molecular surface. | Identifies sites for nucleophilic and electrophilic attack. scholarsresearchlibrary.comresearchgate.net |

In the solid state, the properties of this compound are governed by intermolecular interactions. While crystal structure data is available from the Cambridge Crystallographic Data Centre, computational studies are needed to quantify the forces driving crystal packing. nih.gov Theoretical methods such as Symmetry-Adapted Perturbation Theory (SAPT) and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze and decompose the interaction energies into electrostatic, induction, dispersion, and exchange components. nih.gov

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit Nonlinear Optical (NLO) properties, which are important for applications in optoelectronics. dergipark.org.trresearchgate.net DFT calculations are a powerful tool for predicting the NLO response of molecules. The key parameters are the polarizability (α) and the first-order hyperpolarizability (β). researchgate.net

The presence of the electron-withdrawing fluorine atom and the carbonyl chloride group on the phenyl ring can induce a dipole moment and enhance the hyperpolarizability of this compound. jmcs.org.mx Computational simulations can quantify the components of the β tensor, and the total hyperpolarizability value indicates the molecule's potential as an NLO material. researchgate.net Studies on similar donor-acceptor substituted aromatic systems have shown that DFT methods can effectively predict NLO behavior. jmcs.org.mx

Reaction Mechanism Elucidation through Computational Modeling

This compound is a versatile reagent used in many chemical reactions, most notably Friedel-Crafts acylation. Computational modeling using DFT can elucidate the mechanisms of such reactions by mapping the potential energy surface. rsc.org This involves identifying the structures of reactants, intermediates, transition states, and products.

By calculating the activation energies (the energy barrier of the transition state), chemists can understand reaction kinetics and predict the most favorable reaction pathway. rsc.org For example, a computational study of the reaction of fluoroarenes with metal-metal bonds determined a concerted SNAr-like pathway, where transition states were stabilized by interactions with the fluorine atoms. rsc.org Similar computational approaches can be applied to model the Lewis acid-catalyzed acylation reactions of this compound, providing detailed insight into the role of the catalyst and the electronic effects of the fluorine substituent.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational degree of freedom is the rotation of the acyl chloride group (-COCl) relative to the plane of the phenyl ring. Due to the para-substitution, the molecule is more symmetric and conformationally simpler than its ortho or meta isomers.

Computational studies on the related 2-fluorobenzoyl chloride have shown that the molecule exists as two stable non-planar conformers (anti and gauche). sintef.no However, for this compound, the molecule is expected to have a largely planar equilibrium geometry, with the main point of interest being the rotational energy barrier of the C(ring)-C(acyl) bond. DFT calculations can accurately determine this barrier, which influences the molecule's reactivity and spectroscopic properties.

Molecular Dynamics (MD) simulations can model the dynamic behavior of molecules over time. While more commonly applied to large biomolecules, MD can also be used to study smaller molecules like this compound in solution. nih.govnih.gov Such simulations can provide information on solvation effects, translational and rotational motion, and the time-dependent behavior of intermolecular interactions, offering a more complete picture of the molecule's behavior in a condensed phase. nih.gov

Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting the reactivity and selectivity of chemical compounds, including this compound. These computational methods provide detailed insights into reaction mechanisms, transition states, and the electronic properties of molecules, which govern their chemical behavior.

One key application of these calculations is the prediction of reaction barriers, which are crucial for understanding the kinetics of a reaction. For instance, in the context of acylation reactions involving this compound, DFT calculations can be employed to determine the energy profile of the reaction pathway. A study by Enoch et al. utilized the M06-2X functional with a 6-311++G(d,p) basis set and a polarizable continuum model (PCM) for water to investigate the reactivity of various acyl compounds, including this compound. nih.gov

The following table summarizes the key calculated parameters for the reactivity of this compound in an acylation reaction:

| Computational Parameter | Value | Description |

| Methodology | M06-2X/6-311++G(d,p) with PCM (water) | The level of theory and basis set used for the DFT calculations, including a solvent model. nih.gov |

| Rate-Determining Barrier | 1.7 kcal/mol | The energy barrier that must be overcome for the reaction to proceed, indicating the kinetic feasibility. nih.gov |

| Reaction Exothermicity | -47.4 kcal/mol | The overall change in enthalpy for the reaction, with a negative value indicating a release of energy and a thermodynamically favorable process. nih.gov |

The selectivity in such reactions is governed by the distribution of electron density and the stability of the intermediates. Quantum chemical calculations can provide valuable descriptors for predicting this selectivity. One common approach is the analysis of the molecule's electrostatic potential (ESP) surface. The ESP map highlights regions of positive and negative electrostatic potential on the molecule's surface. The carbonyl carbon in this compound is expected to have a significant positive electrostatic potential, making it a prime target for nucleophilic attack.

Another powerful tool derived from quantum chemical calculations is Frontier Molecular Orbital (FMO) theory. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (in this case, this compound). The energy and spatial distribution of the LUMO can indicate the most electrophilic site in the molecule. For this compound, the LUMO is anticipated to be localized on the carbonyl group, further supporting the carbonyl carbon as the site of nucleophilic attack.

The following table outlines key molecular descriptors that can be calculated to predict the reactivity and selectivity of this compound:

| Molecular Descriptor | Predicted Trend for this compound | Implication for Reactivity and Selectivity |

| LUMO Energy | Low | A lower LUMO energy indicates a greater electrophilicity, suggesting a higher reactivity towards nucleophiles. |

| Partial Charge on Carbonyl Carbon | Positive | A significant positive partial charge on the carbonyl carbon makes it the primary site for nucleophilic attack. |

| Fukui Function (f+) | High on Carbonyl Carbon | The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron. A high value on the carbonyl carbon predicts it as the most reactive site. |

While specific computational studies detailing the prediction of regioselectivity in Friedel-Crafts reactions involving this compound are not extensively available in the provided search results, the established principles of computational chemistry strongly suggest that the para-fluoro substituent will influence the electronic properties of the benzoyl group, which in turn will direct the outcome of its reactions.

Environmental Considerations and Degradation Pathways

Recalcitrance of Fluorinated Organic Compounds in the Environment

Fluorinated organic compounds are notably more resistant to microbial degradation compared to their halogenated counterparts. ethz.ch This recalcitrance is primarily attributed to the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This high bond strength makes many synthetic organofluorine compounds, often dubbed "forever chemicals," highly persistent in the environment. wikipedia.orgnih.govuu.nl

Heavily fluorinated chemicals, such as perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA), are known for their persistence, bioaccumulation, and toxicity. wikipedia.orgsocietechimiquedefrance.fr Their stability, while valuable in industrial applications, leads to their accumulation in ecosystems, wildlife, and humans. societechimiquedefrance.frnih.gov Lightly fluorinated molecules, however, are more likely to break down, releasing fluoride (B91410) and forming less active organic compounds. societechimiquedefrance.fr Despite this, the general stability of the C-F bond means that organofluorine compounds often persist, and even when degradation occurs, it can lead to the formation of other persistent fluorinated metabolites. acs.org

Aerobic Degradation Mechanisms of 4-Fluorobenzoate (B1226621) and Related Compounds

Under aerobic conditions, the degradation of 4-fluorobenzoate, a likely hydrolysis product of 4-fluorobenzoyl chloride in the environment, has been studied in several bacterial strains. nih.gov The primary aerobic pathway is initiated by an oxygen-dependent cleavage of the aromatic ring. ethz.ch

Bacterial strains from the genera Alcaligenes, Pseudomonas, and Aureobacterium have been shown to utilize 4-fluorobenzoic acid as their sole carbon and energy source. nih.gov In most gram-negative isolates studied, the degradation proceeds through the formation of 4-fluorocatechol. nih.gov This is followed by cycloisomerization of 3-fluoro-cis,cis-muconate (B1243151) to produce 4-fluoromuconolactone (B156933) as the main product. ethz.ch Subsequent hydrolysis of the lactone and a secondary dehalogenation reaction allow the resulting product to enter the tricarboxylic acid (TCA) cycle for central metabolism. ethz.ch During this process, a significant portion (50% to 90%) of the fluoride is released from the parent compound. nih.gov

Another notable aerobic biotransformation is the conversion of 4-fluorocinnamic acid to 4-fluorobenzoic acid, indicating that 4-fluorobenzoate can be both a starting point and an intermediate in the degradation of other fluorinated aromatic compounds. researchgate.netwikipedia.org

| Organism Type | Key Intermediate | Final Product Fate | Fluoride Release |

| Gram-negative bacteria (Pseudomonas sp., Alcaligenes sp.) | 4-Fluorocatechol, 4-Fluoromuconolactone | Enters TCA Cycle | 50-90% |

| Aureobacterium sp. | 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate | Enters central metabolism | Stoichiometric |

Anaerobic Degradation Pathways

The degradation of fluorinated aromatic compounds can also occur in the absence of oxygen, although the pathways and conditions are more specific. Studies have shown that 4-fluorobenzoate is recalcitrant under sulfate-reducing, iron-reducing, and methanogenic conditions. nih.gov However, degradation is observed under denitrifying conditions. nih.gov

Several bacterial strains are capable of degrading 4-fluorobenzoate anaerobically. For example, Aureobacterium sp. strain RHO25 degrades 4-fluorobenzoate by first converting it to 4-hydroxybenzoate, releasing a stoichiometric amount of fluoride in the process. ethz.chnih.gov The pathway then proceeds via 3,4-dihydroxybenzoate. nih.gov Another mechanism involves coenzyme A ligation followed by dehalogenation, which yields 4-hydroxybenzoyl-CoA; this intermediate then enters common metabolic pathways. ethz.ch

Denitrifying bacteria, closely related to Pseudomonas stutzeri, have been isolated that can use 2-fluorobenzoate (B1215865) and 4-fluorobenzoate as growth substrates, coupling their oxidation to the reduction of nitrate (B79036) and releasing fluoride stoichiometrically. nih.gov

| Condition | Bacterial Strain Example | Key Intermediate(s) | Outcome |

| Denitrifying | Pseudomonas stutzeri-related strains | Not specified | Mineralization, stoichiometric fluoride release |

| Denitrifying | Aureobacterium sp. strain RHO25 | 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate | Stoichiometric fluoride release, enters metabolism |

| Sulfate-reducing | N/A | N/A | Recalcitrant |

| Methanogenic | N/A | N/A | Recalcitrant |

Factors Influencing Biodegradation (e.g., Electronegativity of Fluorine)

Several factors influence the rate and extent of biodegradation of fluorinated organic compounds. The primary obstacle is the inherent stability of the C-F bond, a direct consequence of fluorine's high electronegativity. nih.govmdpi.com

Electronegativity and Bond Strength: Fluorine is the most electronegative element, which creates a very strong, highly polarized C-F bond. nih.gov This makes the bond difficult for microbial enzymes to cleave. uu.nl

Toxicity of Fluoride: The cleavage of the C-F bond, regardless of the mechanism, inevitably releases fluoride (F⁻). nih.gov Fluoride is toxic to most microorganisms, even at low concentrations, as it can inhibit essential enzymes like ATPases and pyrophosphatases. nih.gov Therefore, for a microbe to degrade an organofluorine compound, it must not only possess the enzymatic machinery for defluorination but also have effective mechanisms to detoxify or expel the resulting fluoride from the cell, such as a fluoride-proton antiporter. nih.gov

Number and Position of Fluorine Atoms: The susceptibility of a fluorinated compound to biodegradation is significantly affected by the number and position of fluorine atoms on the molecule. researchgate.net Highly fluorinated (perfluorinated) compounds are generally more resistant to degradation than lightly (polyfluorinated) ones. societechimiquedefrance.fr

Presence of Other Functional Groups: The presence of other functional groups on the molecule can provide an initial point of attack for microbial enzymes, which can activate the C-F bond for subsequent cleavage. mdpi.com

Safety Protocols and Laboratory Best Practices

Handling and Storage Requirements for 4-Fluorobenzoyl Chloride

Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's stability. This compound is a combustible, corrosive liquid that is sensitive to moisture. thermofisher.com

Handling: Personnel should always handle this compound in a well-ventilated area, preferably under a chemical fume hood. fishersci.comanshulchemicals.com Direct contact with the substance must be avoided, including inhalation of its acidic vapors or mist. chemicalbook.comlobachemie.com When handling, it is crucial to keep the chemical away from heat, sparks, open flames, and other ignition sources. thermofisher.comfishersci.com Measures should also be taken to prevent the buildup of electrostatic charge. chemicalbook.comchemicalbook.com Contact with water must be strictly avoided as the compound hydrolyzes readily. fishersci.comchemicalbook.com After handling, a thorough wash of hands and any exposed skin is mandatory. fishersci.com

Storage: this compound should be stored in a designated corrosives area. thermofisher.comfishersci.com The storage location must be cool, dry, and well-ventilated. fishersci.comanshulchemicals.comchemicalbook.com It is recommended to store the compound under an inert atmosphere to prevent degradation. thermofisher.comfishersci.comcapotchem.cn Containers must be kept tightly closed to prevent moisture from entering and to avoid leakage. thermofisher.comchemicalbook.comlobachemie.com If a container is opened, it must be carefully resealed and stored in an upright position. chemicalbook.comchemicalbook.com The compound must be stored away from incompatible materials. fishersci.com

Incompatible Materials: This compound reacts with several substances, and contact should be avoided. Key incompatibilities include:

Water and moist air thermofisher.comfishersci.comlobachemie.com

Strong bases thermofisher.comfishersci.comchemicalbook.comlobachemie.com

Alcohols thermofisher.comfishersci.comchemicalbook.comchemicalbook.com

Strong acids thermofisher.comfishersci.comlobachemie.com

Oxidizing agents chemicalbook.comchemicalbook.com

Table 1: Handling and Storage Summary

| Aspect | Requirement | Citation |

|---|---|---|

| Handling Location | Use only in a well-ventilated area or under a chemical fume hood. | thermofisher.comfishersci.com |

| Personal Contact | Avoid breathing vapors/mist; avoid contact with skin and eyes. | fishersci.comchemicalbook.comlobachemie.com |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. | thermofisher.comfishersci.comchemicalbook.com |

| Moisture | Do not allow contact with water or moist air. | thermofisher.comfishersci.com |

| Storage Area | Store in a cool, dry, well-ventilated, corrosives-designated area. | thermofisher.comfishersci.comanshulchemicals.com |

| Container | Keep container tightly closed, reseal carefully, and store upright. | fishersci.comchemicalbook.comchemicalbook.com |

| Atmosphere | Store under an inert atmosphere. | thermofisher.comfishersci.comcapotchem.cn |

| Incompatibilities | Water, strong bases, alcohols, strong acids, oxidizing agents. | thermofisher.comfishersci.comchemicalbook.comlobachemie.comchemicalbook.com |

Personal Protective Equipment (PPE) Guidelines in Research Settings

To ensure the safety of laboratory personnel, the use of appropriate Personal Protective Equipment (PPE) is mandatory when working with this compound. anshulchemicals.com Engineering controls, such as fume hoods, are the primary line of defense, but PPE provides essential direct protection. fishersci.com

Eye and Face Protection : Tight-sealing safety goggles are required. fishersci.com For operations with a higher risk of splashing, a face shield should be worn in addition to goggles. fishersci.com

Skin Protection : Appropriate protective clothing is necessary to prevent skin exposure. fishersci.com Chemically resistant gloves should be worn and inspected for integrity before each use. fishersci.comcapotchem.cn Contaminated gloves should be disposed of properly following applicable laws and good laboratory practices. capotchem.cn

Respiratory Protection : Work should be conducted in a chemical fume hood to avoid inhaling vapors. thermofisher.com If engineering controls are insufficient or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com

General Hygiene : Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation. thermofisher.comfishersci.com Hands should be washed thoroughly before breaks and at the end of the workday. capotchem.cn

Table 2: Personal Protective Equipment (PPE) Requirements

| Body Part | Protection | Standard/Recommendation | Citation |

|---|---|---|---|

| Eyes/Face | Tight-sealing safety goggles | Conforming to EN166 (EU) or NIOSH (US) standards. | fishersci.comcapotchem.cn |

| Face shield | Recommended for splash hazards. | fishersci.com | |

| Hands | Chemically resistant gloves | Inspect prior to use; use proper removal technique. | fishersci.comcapotchem.cn |

| Body | Protective clothing; lab coat | To prevent skin exposure. | fishersci.com |

| Respiratory | Fume hood or adequate ventilation | Primary engineering control. | thermofisher.comfishersci.com |

Waste Disposal Procedures for Academic Laboratories

This compound and materials contaminated with it are classified as hazardous waste and must be disposed of according to institutional and governmental regulations. thermofisher.comfishersci.com

Disposal of Unused Product and Contaminated Materials:

Collection : All waste, including unused product and contaminated absorbents from spills, must be collected in suitable, sealed, and clearly labeled containers. fishersci.comcapotchem.cndartmouth.edu

Professional Disposal : Disposal should be handled by a licensed professional waste disposal service. capotchem.cn The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber. capotchem.cn

Incompatible Wastes : Acyl halides must never be mixed with waste containing water, alcohols, or amines. epfl.ch They should also be kept separate from bases and oxidizing agents. cwu.edu

Neutralization for Aqueous Waste Streams: In an academic laboratory setting, small quantities of this compound may be carefully hydrolyzed before disposal. epfl.ch

Procedure : The compound can be slowly and cautiously added to a stirred, cold solution of sodium hydroxide (B78521). epfl.ch The reaction hydrolyzes the acyl chloride to sodium 4-fluorobenzoate (B1226621) and sodium chloride. epfl.ch

Final Disposal : After the reaction is complete, the resulting solution can be neutralized to a pH of approximately 7 with a dilute acid (like sulfuric or hydrochloric acid). epfl.ch If the resulting solution contains no other hazardous components (e.g., heavy metals), it may be permissible to wash it down the drain with a large excess of water, in accordance with local sewer regulations. dartmouth.eduepfl.chcwu.edu It is imperative to verify institutional and local regulations before performing any neutralization and drain disposal. dartmouth.educwu.edu

Empty Containers: Empty containers are also considered hazardous as they retain chemical residue and vapors. thermofisher.com They should be managed as hazardous waste and sent for disposal or decontamination through the institution's hazardous waste program. thermofisher.comapolloscientific.co.uk

Table 4: Waste Disposal Guidelines

| Waste Type | Procedure | Citation |

|---|---|---|

| Unused Chemical | Collect in a labeled, sealed container. Dispose of via a licensed hazardous waste facility. | fishersci.comcapotchem.cntcichemicals.com |

| Contaminated Debris | Collect in a labeled, sealed container. Dispose of as hazardous waste. | capotchem.cndartmouth.edu |

| Small-Scale Neutralization | Slowly add to a cold, stirred sodium hydroxide solution. Neutralize the resulting solution to pH ~7. | epfl.ch |

| Aqueous Waste | After neutralization and confirmation of no other hazards, may be drain-disposed with copious water, pending local regulations. | dartmouth.eduepfl.chcwu.edu |

| Empty Containers | Treat as hazardous waste. Do not discard in regular trash. | thermofisher.com |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Greener Synthesis

The synthesis of 4-Fluorobenzoyl chloride and its derivatives traditionally relies on methods that can be resource-intensive and generate hazardous waste. Future research is increasingly focused on developing greener catalytic systems that offer higher efficiency, selectivity, and reusability.

One promising area is the advancement of heterogeneous catalysts for Friedel-Crafts acylation, a key reaction involving this compound. libretexts.org Current research into iron-based nanoparticles encapsulated in carbon architectures has shown excellent catalytic activity and stability. rsc.org These catalysts offer the advantage of easy separation and recycling, minimizing waste. nih.gov Future work could explore the potential of other earth-abundant metals and novel support materials to enhance catalytic performance and reduce costs. For instance, the development of nanocatalysts, such as ultrathin SnO₂ nanosheets, has demonstrated high yields for the synthesis of aromatic ketones under solvent-free conditions, paving the way for more environmentally benign processes. acs.org

Biocatalysis represents another significant frontier. The use of enzymes, such as lipases, in non-conventional green solvents can offer high selectivity under mild reaction conditions. nih.govrsc.org Research into enzymatic approaches for the synthesis of amides and esters from acyl chlorides is ongoing. nih.gov A key challenge for future research will be to discover or engineer enzymes with high stability and activity for the direct synthesis of this compound or for its efficient conversion into complex molecules, thereby reducing reliance on traditional chemical catalysts. nih.gov The development of self-assembled polymeric nano- and microreactors for biocatalytic synthesis could provide solutions to enzyme instability and reusability. nih.gov

The table below summarizes potential future catalytic systems for the synthesis and application of this compound.

| Catalytic System | Potential Advantages | Future Research Focus |

| Heterogeneous Nanocatalysts | High efficiency, reusability, stability, reduced waste. rsc.orgnih.gov | Exploring earth-abundant metals, novel support materials, and solvent-free reaction conditions. acs.orgrsc.org |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, use of renewable resources. nih.govrsc.org | Enzyme discovery and engineering for enhanced stability and substrate scope, development of biocatalytic cascades. nih.gov |

| Composite Catalysts | Improved efficiency and yield over single catalysts in specific reactions like hydrolysis. google.com | Design of novel multi-metallic or metal-support composite materials with synergistic catalytic effects. |

Exploration of New Biological Activities and Therapeutic Applications

This compound is a crucial building block in the synthesis of numerous biologically active molecules. anshulchemicals.comchemimpex.com The presence of the fluorine atom often enhances metabolic stability and bioavailability of drug candidates. chemimpex.com While its role in the synthesis of established pharmaceuticals is well-documented, significant opportunities exist for the exploration of new biological activities and therapeutic applications.

Future research will likely focus on synthesizing novel derivatives of this compound to target a broader range of diseases. The structural motif is present in compounds with potential applications beyond traditional areas. For example, the quinolone framework, which can be synthesized using fluorinated precursors, has shown "nonclassical" biological activities, including antitumor and antiviral properties. nih.gov This suggests that derivatives of this compound could be explored for their potential as anticancer or antiviral agents.

The exploration of new therapeutic targets is another promising avenue. By incorporating the 4-fluorobenzoyl moiety into different molecular scaffolds, researchers can create libraries of new compounds for high-throughput screening against a variety of biological targets. This could lead to the discovery of novel drugs for treating metabolic disorders, inflammatory diseases, and neurological conditions. chemimpex.com The versatility of this compound in organic synthesis allows for the creation of diverse molecular architectures, increasing the probability of identifying new lead compounds. nbinno.com

The table below outlines potential areas for the exploration of new biological activities.

| Therapeutic Area | Rationale for Exploration | Potential Compound Classes |

| Oncology | "Nonclassical" activities of related fluorinated heterocycles. nih.gov | Novel quinolone derivatives, inhibitors of cancer-specific enzymes. |

| Virology | Antiviral activity demonstrated by some quinolone derivatives. nih.gov | Inhibitors of viral enzymes (e.g., proteases, polymerases). |

| Neurological Disorders | Fluorine's ability to improve blood-brain barrier penetration. chemimpex.com | Novel receptor agonists/antagonists, enzyme inhibitors for neurodegenerative diseases. |

| Inflammatory Diseases | Anti-inflammatory properties have been noted for some related compounds. biosynth.com | Modulators of inflammatory pathways. |

Advanced Materials Design Incorporating 4-Fluorobenzoyl Moieties

The unique electronic properties and stability conferred by the fluorine atom make the 4-fluorobenzoyl group an attractive component for advanced materials. chemimpex.com Future research is poised to expand the application of this compound in the design of novel polymers, liquid crystals, and other functional materials.

In the field of polymer chemistry , this compound is already used in the synthesis of specialty polymers. chemimpex.com Future research could focus on creating high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. For example, incorporating the 4-fluorobenzoyl moiety into polyamides or polyketones could lead to materials suitable for demanding applications in the aerospace and electronics industries.

The design of novel liquid crystals is another promising area. The polarity and rigidity of the 4-fluorobenzoyl group can influence the mesomorphic properties of molecules. ntu.edu.tw Researchers could explore the synthesis of new liquid crystalline materials containing this moiety for applications in advanced display technologies and optical switching devices. The use of liquid crystals as reaction media for polymerization also presents a novel approach to creating highly ordered polymer structures. sciencedaily.com

Furthermore, the reactivity of this compound allows for its use in the surface modification of materials, imparting properties such as hydrophobicity or biocompatibility. This could be valuable in the development of advanced coatings, sensors, and biomedical devices.

| Material Class | Potential Properties and Applications | Future Research Direction |

| High-Performance Polymers | Enhanced thermal stability, chemical resistance, specific dielectric properties. | Synthesis of novel poly(aryl ether ketone)s, polyamides, and other specialty polymers. |

| Liquid Crystals | Tunable mesomorphic phases, electro-optical properties. ntu.edu.tw | Design of new liquid crystalline molecules for displays, sensors, and smart materials. mdpi.com |

| Functional Surfaces | Modified surface energy, biocompatibility, specific binding capabilities. | Surface functionalization of nanoparticles, membranes, and biomedical implants. |

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and ensuring the safe scale-up of chemical processes. While many reactions involving this compound, such as standard acylation, are well-understood, there is a need for in-depth mechanistic studies of more complex transformations.

Future research should focus on elucidating the mechanisms of reactions where stereochemistry, regioselectivity, or chemoselectivity are critical. For example, in the synthesis of complex pharmaceutical intermediates, subtle changes in reaction conditions can lead to different product outcomes. Advanced computational and experimental techniques, such as density functional theory (DFT) calculations and in-situ spectroscopic monitoring, can provide valuable insights into reaction pathways, transition states, and the role of catalysts.

A particular area of interest is the study of reactions involving the carbon-fluorine bond. While generally stable, this bond can participate in certain reactions, and understanding its reactivity is key to designing novel transformations. Mechanistic studies on the electrochemical reduction of related fluorinated compounds have already provided insights into stepwise versus concerted pathways, which could be relevant for understanding the reactivity of this compound under specific conditions. researchgate.net

A deeper understanding of these mechanisms will not only advance fundamental chemical knowledge but also enable the development of more efficient and selective synthetic routes to valuable compounds.

Sustainable Production Technologies and Circular Economy Principles

The chemical industry is increasingly moving towards more sustainable production technologies and the adoption of circular economy principles. noviams.com This involves minimizing waste, using renewable resources, and designing products and processes with their entire lifecycle in mind. mdpi.com

For this compound, future research in sustainable production could focus on several key areas. One is the development of continuous flow manufacturing processes . Flow chemistry offers advantages in terms of safety, efficiency, and scalability compared to traditional batch processing. bath.ac.uk It allows for precise control over reaction parameters, which can lead to higher yields and purities, and reduces the risks associated with handling hazardous reagents.

Another important area is the application of circular economy principles . This could involve developing methods to recycle and reuse solvents and catalysts used in the synthesis of this compound. Furthermore, exploring the use of renewable feedstocks as starting materials is a key aspect of green chemistry. noviams.com While the direct synthesis from biomass is a long-term goal, research into more sustainable routes from platform chemicals derived from renewable sources is a viable intermediate step. drugdiscoverytrends.com This includes exploring CO₂ as a C1 feedstock for producing carboxylic acids, the precursors to acyl chlorides. europa.eu

The principles of a circular economy also encourage designing chemical processes that are inherently safer and produce less hazardous waste. cetjournal.it This aligns with the development of greener catalytic systems discussed earlier and emphasizes a holistic approach to the production and use of chemicals like this compound. bohrium.com

| Sustainability Approach | Key Objectives | Future Research Focus |

| Continuous Flow Chemistry | Improved safety, efficiency, scalability, and process control. | Development of dedicated flow reactors and optimization of reaction conditions for the synthesis of this compound. |

| Circular Economy Principles | Waste minimization, resource efficiency, use of renewable feedstocks. mdpi.comcetjournal.it | Catalyst and solvent recycling systems, synthesis from bio-based platform chemicals, utilization of CO₂. europa.eu |

| Alternative Reagents | Avoiding hazardous reagents like thionyl chloride or oxalyl chloride. google.comorgsyn.org | Development of novel, milder, and more sustainable activating agents for carboxylic acids. researchgate.net |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing derivatives of 4-fluorobenzoyl chloride in organic chemistry?

- Methodology : this compound is commonly used in Friedel-Crafts acylation reactions. For example, it reacts with carbazole derivatives (e.g., CDBP) to form intermediates like CDBP-BP-F, which are subsequently coupled with electron-donating groups (e.g., phenoxazine or dimethylacridan) to yield aggregation-induced delayed fluorescence (AIDF) materials. Anhydrous conditions and catalysts like AlCl₃ are critical for optimal yields .

- Key Data : Reactions typically achieve "good yields" (~70–85%) when performed in dichloromethane or tetrahydrofuran under nitrogen .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- PPE : Wear impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact. Use respiratory protection in poorly ventilated areas .

- Handling : Work in a fume hood to prevent inhalation of vapors. Avoid contact with water, as it hydrolyzes exothermically, releasing HCl .

- Spill Management : Neutralize spills with sodium bicarbonate or another weak base, then collect residues for hazardous waste disposal .

Q. How is this compound characterized spectroscopically?

- Techniques :

- IR Spectroscopy : The benzoyl carbonyl group exhibits a strong absorption band at 1750–1770 cm⁻¹ .

- ¹³C NMR : The carbonyl carbon resonates at δ 157.4–158.3 ppm, while the fluorinated aromatic ring carbons appear between δ 115–125 ppm .

- ¹⁹F NMR : Used in derivatization assays (e.g., detecting hydroxyl groups in lipids), with fluorine signals at δ -103.60 to -105.05 ppm .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Serves as an intermediate in synthesizing kinase inhibitors (e.g., Mer kinase) and antimicrobial agents .

- Agrochemicals : Key precursor for fungicides like fluoromorpholine .

- Materials Science : Used to prepare AIDF luminogens for organic light-emitting diodes (OLEDs) .

Advanced Questions

Q. How can researchers optimize Friedel-Crafts acylation reactions using this compound?

- Strategies :

- Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis.

- Catalyst Selection : Aluminum chloride (AlCl₃) is standard, but milder catalysts like FeCl₃ may reduce side reactions .

- Reaction Monitoring : Track progress via TLC or in situ IR to identify intermediates and optimize reaction time .

Q. How should spectral data contradictions be resolved when characterizing novel derivatives?

- Approach :

- Cross-Validation : Combine ¹H, ¹³C, and ¹⁹F NMR data with HRMS to confirm molecular weight and structure .

- Comparative Analysis : Reference known spectra of analogous compounds (e.g., 4-bromobenzoyl chloride derivatives) to assign ambiguous peaks .

Q. What challenges arise in scaling up benzophenone synthesis from this compound?

- Issues :

- Limited Availability : this compound is costly and difficult to source in bulk .

- Byproduct Formation : Competing side reactions (e.g., over-acylation) require precise stoichiometry and temperature control.

Q. How does this compound enhance sensitivity in ¹⁹F NMR-based assays?

- Mechanism : Derivatizes hydroxyl-containing analytes (e.g., diglycerides, water) to introduce fluorine atoms, enabling quantification via ¹⁹F NMR’s high specificity and lack of background signals in biological matrices .

- Protocol : React analytes with this compound in pyridine/chloroform, then integrate peaks at δ -103.60 ppm (derivatized product) and δ -105.05 ppm (unreacted reagent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。